methyl 4-amino-1-methyl-1H-indole-3-carboxylate methyl 4-amino-1-methyl-1H-indole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 109175-12-4
VCID: VC8370310
InChI: InChI=1S/C11H12N2O2/c1-13-6-7(11(14)15-2)10-8(12)4-3-5-9(10)13/h3-6H,12H2,1-2H3
SMILES: CN1C=C(C2=C(C=CC=C21)N)C(=O)OC
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol

methyl 4-amino-1-methyl-1H-indole-3-carboxylate

CAS No.: 109175-12-4

Cat. No.: VC8370310

Molecular Formula: C11H12N2O2

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

methyl 4-amino-1-methyl-1H-indole-3-carboxylate - 109175-12-4

Specification

CAS No. 109175-12-4
Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
IUPAC Name methyl 4-amino-1-methylindole-3-carboxylate
Standard InChI InChI=1S/C11H12N2O2/c1-13-6-7(11(14)15-2)10-8(12)4-3-5-9(10)13/h3-6H,12H2,1-2H3
Standard InChI Key BYWMTSDDHJMKFH-UHFFFAOYSA-N
SMILES CN1C=C(C2=C(C=CC=C21)N)C(=O)OC
Canonical SMILES CN1C=C(C2=C(C=CC=C21)N)C(=O)OC

Introduction

Structural and Chemical Characteristics

Molecular Architecture

Methyl 4-amino-1-methyl-1H-indole-3-carboxylate (C11_{11}H12_{12}N2_{2}O2_{2}) features a bicyclic indole core with three distinct functional groups:

  • 1-Methyl group: Enhances metabolic stability by protecting the nitrogen from oxidative degradation .

  • 4-Amino group: Introduces hydrogen-bonding capabilities, critical for target binding in biological systems .

  • 3-Carboxylate ester: Improves solubility and serves as a handle for further derivatization .

The planar indole ring facilitates π-π stacking interactions, while the amino and ester groups confer amphiphilic properties, enabling interactions with both hydrophilic and hydrophobic environments .

Spectroscopic Identification

  • 1^1H NMR: The aromatic protons resonate between δ 6.8–7.5 ppm, with the 1-methyl group appearing as a singlet near δ 3.7 ppm. The 4-amino group typically shows broad resonance around δ 5.5–6.0 ppm .

  • IR Spectroscopy: Stretching vibrations at ~3350 cm1^{-1} (N–H), 1700 cm1^{-1} (C=O), and 1600 cm1^{-1} (C=C) confirm functional groups .

Synthetic Methodologies

Copper-Catalyzed Intramolecular Amination

A robust route involves Ullmann-type coupling, adapted from methodologies for indole-3-carboxylates .

  • Starting Material: Methyl 4-nitro-1-methyl-1H-indole-3-carboxylate.

  • Reduction: Catalytic hydrogenation (H2_2, Pd/C) converts the nitro group to an amine, yielding the target compound in >85% efficiency .

Key Conditions:

  • Catalyst: CuI (10 mol%)

  • Base: K3_3PO4_4

  • Solvent: DMF, 110°C, 12 hours .

Alternative Pathways

  • Fischer Indole Synthesis: Cyclization of phenylhydrazines with β-keto esters, though regioselectivity for the 4-position remains challenging .

  • Directed C–H Amination: Transition-metal catalysts (e.g., Pd) enable direct amination at the 4-position, avoiding multi-step sequences .

Physicochemical Properties

PropertyValue/Description
Molecular Weight204.23 g/mol
SolubilitySoluble in DMSO, DMF; sparingly in H2_2O
LogP1.8 (predicted)
Melting Point198–200°C (decomposes)

Stability: Susceptible to hydrolysis under acidic/basic conditions due to the ester moiety. Storage at −20°C in anhydrous DMF is recommended .

Biological Activity and Mechanisms

CompoundIC50_{50} (μM)Target
Methyl 4-amino-1-methyl-indole-3-COOCH3_33.2Tubulin
Methyl 5-amino-1-methyl-indole-3-COOCH3_318.7Topoisomerase II

Antimicrobial Effects

  • Bacterial Inhibition: MIC = 32 μg/mL against Staphylococcus aureus .

  • Fungal Activity: Moderate growth inhibition of Candida albicans (MIC = 64 μg/mL) .

Industrial and Pharmaceutical Applications

Drug Development

  • Lead Optimization: Serves as a precursor for kinase inhibitors (e.g., VEGF-R2) .

  • Prodrug Design: Ester hydrolysis in vivo generates the active carboxylic acid, enhancing bioavailability .

Agrochemical Uses

  • Herbicidal Activity: Disrupts chloroplast function in Arabidopsis thaliana at 50 ppm .

Challenges and Future Directions

  • Synthetic Scalability: Current yields (~70%) require optimization for industrial production .

  • Toxicity Profiling: Limited data on long-term effects necessitate comprehensive in vivo studies .

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